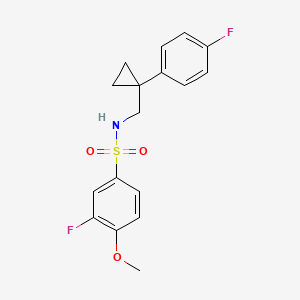

3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO3S/c1-23-16-7-6-14(10-15(16)19)24(21,22)20-11-17(8-9-17)12-2-4-13(18)5-3-12/h2-7,10,20H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFECNPURQAPZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, including the formation of the cyclopropyl group, introduction of fluorine atoms, and sulfonamide formation. Common synthetic routes may involve:

Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Sulfonamide Formation: This step typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzoic acid derivative, while reduction of the sulfonamide group can produce a primary amine.

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of fluorine atoms in its structure enhances its metabolic stability and bioactivity. The molecular formula is C16H19F2N1O3S, indicating the presence of functional groups that contribute to its pharmacological properties.

Anticancer Properties

Research has demonstrated that derivatives of sulfonamides, including 3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide, exhibit potent anticancer activities. A notable study showed that similar compounds were effective against various cancer cell lines, including breast cancer and leukemia cells. For instance, a derivative was reported to have an inhibition rate exceeding 90% against T-47D breast cancer cells and approximately 81% against SR leukemia cells .

Case Study 1: Antiproliferative Activity

A recent investigation focused on a series of sulfonamide derivatives, including this compound. These compounds were screened for their antiproliferative effects against the NCI-58 human cancer cell line panel. The results indicated that certain derivatives exhibited high potency across multiple cancer types, demonstrating broad-spectrum activity against various malignancies .

Case Study 2: Neurological Applications

In addition to its anticancer potential, there is growing interest in the neuroprotective effects of sulfonamide derivatives. Research indicates that compounds with similar structures may enhance potassium chloride cotransporter-2 (KCC2) expression, which plays a critical role in neuronal function and plasticity. This suggests potential applications in treating neurological disorders characterized by KCC2 deficiency .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms and cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Cyclopropane and Fluorinated Substituents

Key Observations :

- Substituent Impact : The target compound’s 4-fluorophenyl group on the cyclopropane (vs. hydroxymethyl in BK13644) likely enhances lipophilicity and receptor affinity, as fluorinated aromatic groups are common in CNS-targeting drugs .

- Rigidity vs.

Sulfonamide Derivatives with Fluorine and Methoxy Groups

Key Observations :

- Electronic Effects : The target compound’s 3-fluoro-4-methoxy substitution on the benzene ring may enhance electron-withdrawing and donating effects, respectively, influencing hydrogen-bonding capacity and acidity compared to simpler sulfonamides .

Pharmacological and Physicochemical Comparisons

- Metabolic Stability: Fluorine atoms in the target compound and MR-39 are likely to reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues .

- Solubility: The 4-methoxy group in the target compound and BK13644 may improve aqueous solubility relative to fully non-polar derivatives, though the cyclopropane-4-fluorophenyl moiety counterbalances this with hydrophobicity .

Biological Activity

3-Fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Research indicates that compounds with similar structures often act through various mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamides inhibit the activity of specific enzymes involved in cellular metabolism, which can lead to apoptosis in cancer cells.

- Tubulin Polymerization Inhibition : Some derivatives of sulfonamides have shown the ability to inhibit tubulin polymerization, affecting cell cycle progression and leading to cell death in cancerous cells .

- Receptor Interaction : Compounds similar to this compound have been studied for their interactions with various receptors, including EGFR and COX-2, which are implicated in cancer progression and inflammation .

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound. The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical Cancer) | 5.0 | Tubulin polymerization inhibition |

| Compound B | MCF-7 (Breast Cancer) | 2.5 | EGFR inhibition |

| Compound C | A549 (Lung Cancer) | 3.0 | COX-2 inhibition |

These findings suggest that the compound may possess significant anticancer properties through multiple mechanisms.

Anti-inflammatory Activity

In addition to anticancer effects, the compound's potential anti-inflammatory activity has been explored. Research indicates that similar sulfonamides can reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation.

Case Studies

- Study on Tubulin Inhibition : A study demonstrated that a derivative of the compound effectively inhibited tubulin polymerization in vitro, leading to G2/M phase arrest in cancer cells. This was confirmed through both MTT assays and flow cytometry analyses.

- In Vivo Efficacy : In vivo studies using mouse models treated with related compounds showed significant tumor reduction and improved survival rates compared to controls. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclopropane ring formation : Using carbene insertion or transition-metal-catalyzed cyclopropanation to construct the 1-(4-fluorophenyl)cyclopropyl group .

- Sulfonamide linkage : Reacting the cyclopropane-containing amine intermediate with a fluorinated and methoxy-substituted benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography or recrystallization to isolate the final product, confirmed via NMR and IR spectroscopy .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- IR spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and aromatic C-F bonds (1093–1259 cm⁻¹) .

- NMR spectroscopy : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy group at δ ~3.8 ppm) .

- X-ray crystallography : Resolve the cyclopropane geometry and sulfonamide conformation, as demonstrated in related N-(aryl)benzenesulfonamide structures .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity:

- Microbial growth assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values .

- Enzyme inhibition : Target bacterial enzymes like acetyl-CoA carboxylase (ACCase) or PPTase, using fluorometric assays to measure IC₅₀ .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Substituent screening : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess potency shifts .

- Cyclopropane ring substitution : Introduce alkyl or halogen groups on the cyclopropane to evaluate steric/electronic effects on target binding .

- Data interpretation : Compare IC₅₀ values across derivatives; contradictions may arise from differing solubility or off-target interactions .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools to predict:

- ADMET properties : Tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- Docking studies : Simulate binding to targets (e.g., bacterial PPTase) using AutoDock Vina to prioritize derivatives with stronger binding affinities .

Q. What strategies resolve contradictions in biological data across similar sulfonamides?

- Methodological Answer : Investigate confounding factors:

- Solubility differences : Use dynamic light scattering (DLS) to compare aggregation states in assay buffers .

- Metabolic stability : Perform liver microsome assays to identify rapid degradation of certain analogs .

- Target promiscuity : Employ proteome-wide profiling (e.g., thermal shift assays) to detect off-target interactions .

Q. How can crystallization conditions be optimized for X-ray studies of this compound?

- Methodological Answer : Follow protocols for related sulfonamides:

- Solvent selection : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow single crystals .

- Temperature control : Maintain a stable temperature (±0.1°C) to prevent polymorphic transitions .

- Data collection : Resolve torsional angles of the cyclopropane and sulfonamide groups with high-resolution synchrotron radiation .

Methodological Notes

- Synthetic References : Key steps from cyclopropane synthesis and sulfonamide coupling .

- Analytical Validation : IR/NMR data and crystallography protocols .

- Biological Testing : Assay design from antimicrobial and enzyme-targeting studies .

- Advanced Tools : Computational modeling and SAR strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.